molecular formula C9H8N2 B1581038 3-(1H-pyrrol-1-yl)pyridine CAS No. 72692-99-0

3-(1H-pyrrol-1-yl)pyridine

Cat. No. B1581038
CAS RN: 72692-99-0
M. Wt: 144.17 g/mol
InChI Key: SPFWVEKHAJYTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1H-pyrrol-1-yl)pyridine” is a heterocyclic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 . It is a solid substance . The SMILES string representation of this compound is c1ccn(c1)-c2cccnc2 .


Molecular Structure Analysis

The InChI code for “3-(1H-pyrrol-1-yl)pyridine” is 1S/C9H8N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-8H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(1H-pyrrol-1-yl)pyridine” are not available, there are studies that discuss the chemical reactions of related compounds .


Physical And Chemical Properties Analysis

“3-(1H-pyrrol-1-yl)pyridine” is a solid substance . Its molecular weight is 144.17 . The SMILES string representation of this compound is c1ccn(c1)-c2cccnc2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 3-(1H-pyrrol-1-yl)pyridine derivatives have been synthesized through various methods. For instance, 1-(1H-pyrrol-3-yl)pyridinium salts were prepared from pyridinium ylides and 2H-azirines. This method offers selective control over substitution patterns, leading to new types of stable ylides and piperidines (Khlebnikov et al., 2012).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Use in Phosphorescent OLEDs : 3-(1H-Pyrazol-1-yl)pyridine, a variant, has been used as an electron-transporting unit in bipolar host materials for phosphorescent OLEDs. By varying the linking mode between electron-transporting and hole-transporting units, optoelectronic parameters were tuned, leading to high-efficiency OLEDs (Li et al., 2016).

Advanced Materials and Catalysis

  • Functional Soft Materials and Catalysis : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, similar to 3-(1H-pyrrol-1-yl)pyridine, have been used in creating multifunctional spin-crossover switches, emissive centers in biomedical sensors, functional soft materials, surface structures, and catalysts (Halcrow, 2014).

Photoreactions and Luminescence

  • Photoreactions and Dual Luminescence : Studies on 2-(1H-pyrazol-5-yl)pyridine derivatives, related to 3-(1H-pyrrol-1-yl)pyridine, have shown that they exhibit rare photoreactions like excited-state intramolecular and intermolecular proton transfers. These processes manifest as dual luminescence and are influenced by solvent polarity (Vetokhina et al., 2012).

Organic Semiconductor Devices

  • Organic Semiconductor Applications : Various derivatives of imidazo[1,5-a]pyridine, structurally related to 3-(1H-pyrrol-1-yl)pyridine, have been explored for their potential in organic semiconductor devices. Their optoelectronic properties, such as absorption and emission spectra, reorganization energies, and transfer integrals, make them suitable for use in multifunctional organic semiconductor devices (Irfan et al., 2019).

Antitumor Activity

  • Potential in Antitumor Therapy : 1H-pyrrolo[2,3-b]pyridine derivatives have shown antitumor activity in models of diffuse malignant peritoneal mesothelioma. These compounds, acting as cyclin-dependent kinase 1 inhibitors, reduced cell proliferation and induced apoptotic responses (Carbone et al., 2013).

Electrochemistry and Ion Sensing

  • Electrochromic and Ion Receptor Properties : N-linked polybispyrroles, based on derivatives of 3-(1H-pyrrol-1-yl)pyridine, have shown promising electrochromic and ion receptor properties. They exhibit stability, reversible redox processes, color change upon oxidation, and selective responses to specific ions, indicating their potential use in metal recovery and ion sensing applications (Mert et al., 2013).

Safety And Hazards

“3-(1H-pyrrol-1-yl)pyridine” is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. It is also harmful if inhaled and may cause respiratory irritation .

properties

IUPAC Name

3-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFWVEKHAJYTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353067
Record name 3-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-1-yl)pyridine

CAS RN

72692-99-0
Record name 3-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrrol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(1H-pyrrol-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(1H-pyrrol-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(1H-pyrrol-1-yl)pyridine
Reactant of Route 5
3-(1H-pyrrol-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(1H-pyrrol-1-yl)pyridine

Citations

For This Compound
12
Citations
NP Peet, S Sunder - Heterocycles (Sendai), 1986 - pascal-francis.inist.fr
Reinvestigation of a cyclization reaction of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced …
Number of citations: 13 pascal-francis.inist.fr
BV Vashchenko, O Geraschenko, OO Grygorenkoa - soc.chim.it
In this review, synthesis and chemical properties of pyrrolyl, furyl, thienyl glyoxylates, and their fused derivatives are surveyed. Depending on the nature of the heterocyclic substituent …
Number of citations: 0 www.soc.chim.it
S ULLO, P DIANA - 2016 - core.ac.uk
Cancer is still an important growing problem with twelve million of new cases in the world per year. For the majority of tumors prognosis is unfortunately relatively poor. Although in the …
Number of citations: 3 core.ac.uk
A Behr, Z Bayrak, G Samli, D Yildiz… - Chemical …, 2016 - Wiley Online Library
The oligomerization of n‐butenes in a two‐phase catalyst system consisting of a Lewis acidic ionic liquid (IL) and a nonpolar phase is described. A highly active catalyst system with …
Number of citations: 6 onlinelibrary.wiley.com
F Dollé - Current pharmaceutical design, 2005 - ingentaconnect.com
Positron Emission Tomography is a high-resolution, sensitive, functional imaging technique, which can efficiently give access to the distribution, pharmacokinetics and -dynamics of a …
Number of citations: 136 www.ingentaconnect.com
KJ Frankowski, MP Hedrick, P Gosalia… - ACS chemical …, 2012 - ACS Publications
Herein we present the outcome of a high throughput screening (HTS) campaign-based strategy for the rapid identification and optimization of selective and general chemotypes for both …
Number of citations: 50 pubs.acs.org
KM Elattar, MA Abozeid, HA Etman - Synthetic Communications, 2016 - Taylor & Francis
The chemistry of 1,2,5-triazepines and related compounds is reported. The investigated heterocycles are monocyclic and fused 1,2,5-triazepines. The different sections cover the …
Number of citations: 28 www.tandfonline.com
MP Hedrick, P Gosalia, K Li, KJ Frankowski… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
In this probe report, we describe the discovery and optimization of a novel more potent antagonist (120 nM by DiscoveRx) for the kappa-(κ) opioid (KOP) receptor that is> 267-fold …
Number of citations: 3 www.ncbi.nlm.nih.gov
S Janke, S Boldt, P Nakielski, A Villinger… - The Journal of …, 2023 - ACS Publications
5-Azaullazines, indolizino[6,5,4,3-ija][1,5]naphthyridines, and their benzo-fused analogues were prepared in three steps by combination of Pd catalyzed cross-coupling reactions with …
Number of citations: 4 pubs.acs.org
YC Teo, FF Yong, S Sim - Tetrahedron, 2013 - Elsevier
A practical and efficient strategy has been developed for the cross coupling of nitrogen heterocycles with halopyridines using ligand-free Cu 2 O as catalyst and Cs 2 CO 3 as the base. …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.